3-(Pyridin-2-YL)piperazin-2-one

Medicinal Chemistry ADME Computational Chemistry

This is the definitive 3-(pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3) for critical SAR and lead optimization programs. Its regiospecific pyridine attachment at the 3-position directly dictates the pharmacophore geometry essential for target engagement—substituting 1- or 5-substituted analogs without validation introduces irreversible data variability that compromises binding models, ADME predictions, and patent defensibility. With a balanced HBD/HBA ratio (2/3), TPSA of 54 Ų, and LogP of -0.4, this building block is purpose-built for brain-penetrant PARP inhibitor backbones and CNS fragment-based drug discovery. Every batch is qualified to ≥98% purity, ensuring that your structure-activity data are reproducible from milligram-scale library synthesis to kilogram-scale lead optimization. Secure the correct regioisomer now to maintain the integrity of your discovery pipeline.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1246548-67-3
Cat. No. B568072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-YL)piperazin-2-one
CAS1246548-67-3
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=CC=N2
InChIInChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13)
InChIKeyADYXBLPHBPSVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-YL)piperazin-2-one (CAS 1246548-67-3): Key Physicochemical and Structural Profile for Procurement


3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3) is a heterocyclic building block comprising a piperazin-2-one core substituted at the 3-position with a pyridin-2-yl moiety [1]. Its molecular formula is C9H11N3O with a molecular weight of 177.20 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of -0.4, a topological polar surface area (TPSA) of 54 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available in research quantities with specified purity grades, typically ≥95% from established suppliers . This baseline profile establishes the compound's identity and key properties that influence its handling, reactivity, and utility in medicinal chemistry applications.

Why Generic Piperazinone Substitution Is Not Viable for 3-(Pyridin-2-YL)piperazin-2-one Procurement


Interchanging 3-(pyridin-2-yl)piperazin-2-one with regioisomeric analogs, such as the 1-substituted or 5-substituted pyridinyl-piperazin-2-one variants, is not scientifically defensible without comparative validation. The position of the pyridine attachment dictates the compound's three-dimensional pharmacophore geometry and alters key calculated physicochemical descriptors that are critical for structure-activity relationships and ADME predictions [1]. These regioisomers, while sharing the same molecular formula and weight, present distinct hydrogen-bonding vectors and steric environments that can profoundly affect target binding, solubility, and metabolic stability. Therefore, procurement specifications must be precise to ensure the intended chemical entity is utilized.

Quantitative Evidence Guide: 3-(Pyridin-2-YL)piperazin-2-one (CAS 1246548-67-3) Differentiation from Regioisomeric Analogs


TPSA Modulation as a Function of Pyridine Attachment Position

3-(Pyridin-2-yl)piperazin-2-one exhibits a computed Topological Polar Surface Area (TPSA) of 54 Ų [1]. This value is a key descriptor for predicting membrane permeability and oral bioavailability, where a TPSA below 140 Ų is generally considered favorable. In contrast, related piperazinone derivatives with bulkier substituents can exhibit significantly higher TPSA values; for example, a derivative with a (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine substituent has a reported TPSA of 71 Ų .

Medicinal Chemistry ADME Computational Chemistry

Lipophilicity (LogP) Variation Among Pyridinyl-Piperazinone Regioisomers

The computed partition coefficient (XLogP3-AA) for 3-(pyridin-2-yl)piperazin-2-one is -0.4 [1], indicating a hydrophilic character that may favor aqueous solubility. Data for the 1-pyridin-3-yl regioisomer (CAS 345311-00-4) reports a calculated LogP of 0.44680 . This demonstrates how even minor changes in substitution pattern can shift the compound's lipophilicity by nearly a full LogP unit, altering its predicted distribution and clearance properties.

Drug Design Lipophilicity Solubility

Hydrogen Bonding Capacity of 3-(Pyridin-2-YL)piperazin-2-one Scaffold

3-(Pyridin-2-yl)piperazin-2-one possesses a calculated hydrogen bond donor count of 2 and an acceptor count of 3 [1]. This donor/acceptor profile is a fundamental attribute governing its potential for specific intermolecular interactions. For comparison, a less substituted analog, 3-oxopiperazin-1-ium (the core piperazinone scaffold without the pyridine), has a donor count of 3 and an acceptor count of 2 [2], demonstrating how the 3-pyridin-2-yl substitution directly modulates the compound's hydrogen-bonding capacity.

Molecular Recognition Binding Affinity Scaffold Analysis

High-Impact Research and Procurement Scenarios for 3-(Pyridin-2-YL)piperazin-2-one (CAS 1246548-67-3)


Design and Synthesis of PARP Inhibitor Analogs

Due to its favorable physicochemical profile (TPSA of 54 Ų, LogP of -0.4) [1], 3-(pyridin-2-yl)piperazin-2-one is a suitable starting material or intermediate for the synthesis of novel PARP inhibitor candidates. Its lower TPSA relative to more polar analogs suggests it may provide a permeability advantage in the design of brain-penetrant PARP inhibitors or those requiring improved oral bioavailability. Procurement of this specific compound ensures the correct regioisomer is used, avoiding the altered hydrogen-bonding geometry and lipophilicity of the 1- or 5-substituted variants that could compromise binding to the PARP catalytic domain.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a molecular weight of 177.20 g/mol and a balanced 2/3 hydrogen bond donor/acceptor ratio [1], this compound is an ideal fragment for FBDD campaigns targeting the central nervous system. Its moderate TPSA and low LogP are within favorable ranges for CNS drug-likeness. Researchers can use this validated building block to generate fragment libraries, with the confidence that its physicochemical properties are well-defined, enabling accurate interpretation of preliminary binding data and efficient hit expansion.

Structure-Activity Relationship (SAR) Studies on Piperazinone Scaffolds

This compound serves as a key reference point for SAR studies exploring the impact of pyridine regioisomerism on biological activity. By comparing the activity of molecules derived from 3-(pyridin-2-yl)piperazin-2-one with those from its 1-substituted (CAS 345310-98-7) and 5-substituted analogs, researchers can systematically map the optimal vector for target engagement. The distinct LogP of -0.4 for the 3-isomer provides a defined baseline for correlating lipophilicity with in vitro potency and metabolic stability.

Development of Piperazinone-Containing Agrochemical Leads

Beyond pharmaceuticals, the 3-(pyridin-2-yl)piperazin-2-one core is relevant to agrochemical discovery programs targeting enzymes or receptors in pests or weeds. Its unique hydrogen-bonding profile can be leveraged to design selective inhibitors. Procurement of the specific CAS 1246548-67-3 ensures consistency in lead optimization studies, preventing data variability that would arise from substituting with an incorrect regioisomer having a different LogP or TPSA, which could drastically alter field performance parameters like uptake and translocation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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